molecular formula C39H36N4O4 B10936170 N,N'-propane-1,2-diylbis[2-(4-ethoxyphenyl)quinoline-4-carboxamide]

N,N'-propane-1,2-diylbis[2-(4-ethoxyphenyl)quinoline-4-carboxamide]

Cat. No.: B10936170
M. Wt: 624.7 g/mol
InChI Key: LKJHEEDIYCXHJN-UHFFFAOYSA-N
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Description

N,N’-propane-1,2-diylbis[2-(4-ethoxyphenyl)quinoline-4-carboxamide]: is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-propane-1,2-diylbis[2-(4-ethoxyphenyl)quinoline-4-carboxamide] typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-ethoxyphenylquinoline-4-carboxylic acid with propane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions: N,N’-propane-1,2-diylbis[2-(4-ethoxyphenyl)quinoline-4-carboxamide] undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, N,N’-propane-1,2-diylbis[2-(4-ethoxyphenyl)quinoline-4-carboxamide] is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown promise in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool for drug discovery and development .

Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic effects. Research has indicated that these derivatives may possess anti-inflammatory, antimicrobial, and anticancer properties, making them candidates for further investigation in pharmaceutical development .

Industry: Industrially, N,N’-propane-1,2-diylbis[2-(4-ethoxyphenyl)quinoline-4-carboxamide] is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science .

Mechanism of Action

The mechanism of action of N,N’-propane-1,2-diylbis[2-(4-ethoxyphenyl)quinoline-4-carboxamide] involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety is known to bind to metal ions and active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: N,N’-propane-1,2-diylbis[2-(4-ethoxyphenyl)quinoline-4-carboxamide] stands out due to its specific combination of quinoline and carboxamide groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C39H36N4O4

Molecular Weight

624.7 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-[[2-(4-ethoxyphenyl)quinoline-4-carbonyl]amino]propyl]quinoline-4-carboxamide

InChI

InChI=1S/C39H36N4O4/c1-4-46-28-18-14-26(15-19-28)36-22-32(30-10-6-8-12-34(30)42-36)38(44)40-24-25(3)41-39(45)33-23-37(43-35-13-9-7-11-31(33)35)27-16-20-29(21-17-27)47-5-2/h6-23,25H,4-5,24H2,1-3H3,(H,40,44)(H,41,45)

InChI Key

LKJHEEDIYCXHJN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC(C)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=C(C=C6)OCC

Origin of Product

United States

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